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molecular formula C16H14F3IO4 B8325019 Bis(p-methoxyphenyl)iodonium trifluoroacetate

Bis(p-methoxyphenyl)iodonium trifluoroacetate

Cat. No. B8325019
M. Wt: 454.18 g/mol
InChI Key: STWXDDJLAMTLIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377704B2

Procedure details

Under N2 protection, 1.41 g (4 mmol) p-methoxyphenyliodonium diacetate was dissolved in 30 mL of dry dichloromethane and the solution was cooled to −30° C. 0.61 mL (8 mmol) of trifluoroacetic acid was added and the solution was slowly brought back to room temperature and stirred at room temperature for 30 minutes. The solution was, again, cooled to −30° C. and 0.44 mL (4 mmol) anisole was added slowly and the mixture was warmed back up to room temperature and stirred for 1 hour. The solvent was evaporated and the residual solid was recrystallized from diethylether/dichloromethane to give 1.53 g bis(p-methoxyphenyl)iodonium trifluoroacetate (71%).
Name
p-methoxyphenyliodonium diacetate
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.C([O-])(=O)C.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([IH+:17])=[CH:13][CH:12]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([IH+])=[CH:22][CH:21]=1.[F:27][C:28]([F:33])([F:32])[C:29]([OH:31])=[O:30].C1(OC)C=CC=CC=1>ClCCl>[F:27][C:28]([F:33])([F:32])[C:29]([O-:31])=[O:30].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([I+:17][C:23]2[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=2)=[CH:13][CH:12]=1 |f:0.1.2.3,7.8|

Inputs

Step One
Name
p-methoxyphenyliodonium diacetate
Quantity
1.41 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].COC1=CC=C(C=C1)[IH+].COC1=CC=C(C=C1)[IH+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly brought back to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
again, cooled to −30° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed back up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallized from diethylether/dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F.COC1=CC=C(C=C1)[I+]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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